2-(2,4-Dimethylphenyl)-1H-indole
Overview
Description
The compound “2-(2,4-Dimethylphenyl)-1H-indole” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. The 2,4-dimethylphenyl group is a type of phenyl group, which is a ring of 6 carbon atoms to which is attached a methyl group at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dimethylphenyl)-1H-indole” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of vortioxetine, a drug for the treatment of depression and anxiety, is conducted via a (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,4-Dimethylphenyl)-1H-indole” were not found, related compounds such as boron-catalysed direct amidation reactions have been studied .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Novel indole derivatives, including 2-(2,4-Dimethylphenyl)-1H-indole, have been synthesized and characterized using NMR, FT-IR, and UV-Visible techniques. X-ray diffraction studies provided insights into bond angles, lengths, unit cells, and specific space groups. These studies enhance the understanding of the molecular structures of such derivatives (Tariq et al., 2020).
Biological and Medical Applications
- Anti-Angiogenic Activity : Certain indole derivatives, including 5-amino-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-indole, demonstrate anti-angiogenic activity, inhibiting tube formation in human umbilical vein endothelial cells. This suggests potential applications in therapies targeting angiogenesis (Sano et al., 2006).
- Antimicrobial Activities : Some N-substituted indole derivatives have been synthesized and shown to possess significant antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Shaikh & Debebe, 2020).
Chemical Synthesis and Functionalization
- Palladium-Catalyzed Reactions : The substituted indole nucleus, a structural component of many biologically active compounds, can be synthesized and functionalized through palladium-catalyzed reactions. This method is significant for organic chemistry, providing access to various chemicals with less waste (Cacchi & Fabrizi, 2005).
Optical and Electronic Applications
- Nonlinear Optical Properties : The study of novel indole derivatives has shown that they possess notable nonlinear optical (NLO) properties, which are crucial for high-tech applications. Computational and experimental studies provide insights into their potential use in optical technologies (Tariq et al., 2020).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADCEDGVMYCLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346606 | |
Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-1H-indole | |
CAS RN |
62663-29-0 | |
Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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